molecular formula C21H22IN5O2S B2384554 4-iodo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 946350-01-2

4-iodo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B2384554
CAS No.: 946350-01-2
M. Wt: 535.4
InChI Key: HAVYJQLKWHAPOS-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a pyrimidine core substituted with a methyl group and a pyrrolidin-1-yl moiety. The sulfonamide group is attached to a para-iodinated benzene ring, which is further linked to an aniline-substituted pyrimidine via an amino bridge. The iodine substituent may enhance lipophilicity and influence binding interactions compared to non-halogenated analogs.

Properties

IUPAC Name

4-iodo-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22IN5O2S/c1-15-14-20(27-12-2-3-13-27)25-21(23-15)24-17-6-8-18(9-7-17)26-30(28,29)19-10-4-16(22)5-11-19/h4-11,14,26H,2-3,12-13H2,1H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVYJQLKWHAPOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)I)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22IN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the pyrimidine and pyrrolidine rings, followed by the introduction of the iodine and benzenesulfonamide groups. Common synthetic methods include:

    Formation of Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Pyrrolidine Ring: This step often involves nucleophilic substitution reactions.

    Sulfonamide Formation: This step involves the reaction of an amine with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the sulfonamide group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the iodine atom.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

    Chemical Biology: The compound can serve as a probe to investigate cellular pathways and mechanisms.

    Industrial Applications: It may be used in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-iodo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a core sulfonamide-phenyl-pyrimidine scaffold with several analogs in the evidence. Key structural variations and their implications are summarized below:

Substituent Diversity on the Pyrimidine Ring

  • The methyl group may enhance metabolic stability.
  • Diethylamino and Methoxy Substitutions (CAS 923216-86-8 and 923244-17-1): These analogs replace pyrrolidine with diethylamino groups and incorporate methoxybenzene sulfonamides. Such substitutions reduce steric bulk but may decrease binding affinity in hydrophobic pockets .
  • Cyclopentyl and Carboxamide Substituents (): Compounds like 7-cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino)pyrrolo[2,3-d]pyrimidine-6-carboxamide prioritize steric hindrance and carboxamide-mediated solubility, albeit with lower synthetic yields (22.9–31.6%) compared to simpler analogs .

Sulfonamide Modifications

  • Unsubstituted Sulfonamide (): 4-Amino-N-(pyrimidin-2-yl)benzene-1-sulfonamide (MW = 264.3 g/mol) lacks halogen or alkoxy groups, simplifying synthesis but reducing lipophilicity .

Research Findings and Data Tables

Key Observations:

  • Yield Trends: Bulky substituents (e.g., cyclopentyl) correlate with lower yields (~22–32%) compared to smaller groups (e.g., methoxy) .
  • Characterization: $^1$H NMR and HRMS are standard for structural validation; crystallography (e.g., ) remains underutilized for sulfonamide-pyrimidine hybrids .

Biological Activity

4-iodo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a sulfonamide group, a pyrimidine moiety, and a pyrrolidine ring. Its chemical formula is C17H20N4O2SC_{17}H_{20}N_4O_2S, and it has a molecular weight of approximately 356.43 g/mol. The presence of iodine in the structure may influence its biological properties, including its interaction with various biological targets.

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

Biological Activity Studies

A variety of experimental studies have assessed the biological activity of similar compounds:

StudyCompoundDoseBiological Effect
Figueroa-Valverde et al. (2023)4-(2-aminoethyl)-benzenesulfonamide0.001 nMDecreased perfusion pressure and coronary resistance
Dabbagh et al. (2014)4-Amino-substituted benzenesulfonamidesVariousInhibition of human carbonic anhydrases
Mahanthesh et al. (2020)Sulfaphenazole derivativesVariousInteraction with CYP450 family enzymes

Case Studies

  • Cardiovascular Study : In an isolated rat heart model, 4-(2-aminoethyl)-benzenesulfonamide exhibited significant reductions in perfusion pressure over time compared to controls. This effect was attributed to the compound's interaction with cardiovascular biomolecules, emphasizing its potential therapeutic role in managing heart conditions .
  • Antitumor Evaluation : Although specific studies on this compound are scarce, related compounds have shown promise in inhibiting tumor growth in various cancer models, indicating a need for further investigation into this compound's antitumor potential .

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